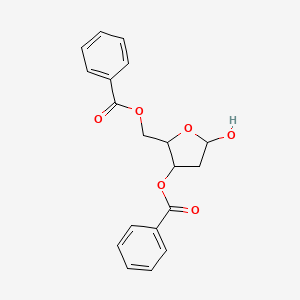

3-Deoxy-L-ribose-2,5-dibenzoate

Description

Contextualization within Deoxyribose Chemistry and Glycobiology Research

Deoxyribose, specifically its D-enantiomer (2-deoxy-D-ribose), is a cornerstone of life, forming the sugar backbone of deoxyribonucleic acid (DNA). newworldencyclopedia.orgwikipedia.org Discovered by Phoebus Levene in 1929, D-deoxyribose is a pentose (B10789219) sugar derived from ribose through the removal of a hydroxyl group at the 2-position. wikipedia.org This structural modification is crucial, contributing to the increased flexibility of DNA compared to RNA and allowing it to form the stable double helix that carries genetic information. wikipedia.org

While the D-form is ubiquitous in nature, its mirror image, L-deoxyribose, is a synthetic monosaccharide that does not occur naturally. wikipedia.org The study of such unnatural enantiomers is a significant area of glycobiology and chemical biology. Researchers synthesize L-sugars and their derivatives to probe biological systems, create molecules with novel properties, and develop therapeutics. For instance, oligonucleotides made from L-deoxyribose (mirror-image DNA) are resistant to degradation by natural enzymes, a property explored in the development of antisense therapies. wikipedia.orggoogle.com

Within this framework, 3-Deoxy-L-ribose-2,5-dibenzoate serves as a valuable building block. Its structure, which features a deoxy position at C-3 and protecting benzoate (B1203000) groups at C-2 and C-5, makes it a specialized intermediate for the synthesis of specific L-nucleoside analogues, where modifications at the 1 and 4-positions are desired.

Significance of Esterification Patterns in Deoxyribose Derivatives

In the multi-step synthesis of complex carbohydrates and nucleosides, the selective protection and deprotection of hydroxyl groups is a fundamental strategy. Esterification, the formation of an ester, is a common method to "protect" a hydroxyl group from reacting while chemical transformations are carried out elsewhere on the molecule.

The benzoate ester, introduced via benzoylation, is a frequently used protecting group in carbohydrate chemistry due to its stability under various reaction conditions and its relative ease of removal. The specific pattern of esterification in this compound is highly significant. By protecting the hydroxyl groups at the C-2 and C-5 positions, the hydroxyl group at C-4 (in the furanose form) or C-1 (in the open-chain form) is left available for further reaction, such as glycosylation to form a nucleoside.

This strategy of using specific dibenzoate protection is not unique to this compound. For example, related molecules like 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate are key intermediates in the synthesis of important antiviral drugs like gemcitabine. nih.govlookchem.com The precise placement of these benzoate groups dictates the synthetic pathways available to the chemist, enabling the construction of highly specific and complex target molecules. A 2018 study highlighted the use of benzoylation to create a stable derivative of a 2-deoxy-L-ribose intermediate for the purpose of structural confirmation via X-ray crystallography. nih.gov

Historical Development and Research Trajectories of L-Deoxyribose Compounds

Research into L-deoxyribose and its derivatives is intrinsically linked to the broader history of carbohydrate chemistry and the pursuit of novel therapeutic agents. Following the discovery and characterization of D-ribose and D-deoxyribose, chemists began to explore methods to synthesize their unnatural L-enantiomers. newworldencyclopedia.orgwikipedia.org

Early research focused on establishing viable synthetic routes to L-deoxyribose, which is not available from natural sources. Various strategies have been developed over the years, often starting from more common sugars. Known methods include the synthesis of L-deoxyribose from D-galactose or L-arabinose. wikipedia.orggoogle.com More recent innovations have focused on improving efficiency and stereochemical control. A notable development reported in 2018 demonstrated a one-step radical reaction to convert an acyclic D-ribose precursor into a 2-deoxy-L-sugar derivative, showcasing a significant advancement in synthetic methodology. nih.gov

The primary driver for this research has been the therapeutic potential of L-nucleosides. google.com Because they are mirror images of their natural counterparts, L-nucleoside analogues often interact differently with viral or cellular enzymes. This can lead to potent antiviral or anticancer activity with potentially reduced toxicity. The use of L-nucleosides in antisense oligonucleotide therapy is another major research trajectory, as the resulting "mirror-image DNA" is not recognized by the nucleases that typically degrade such therapeutic agents in the body. google.com The synthesis of these complex target molecules relies on a steady supply of well-defined intermediates like this compound.

Chemical Compound Data

Table 1: Properties of this compound nih.gov

| Property | Value |

| PubChem CID | 569404 |

| Molecular Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 358.34 g/mol |

| IUPAC Name | [(2R,4R,5S)-4-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |

| Physical Description | Not specified |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)CC(=O)O)OC(=O)C3=CC=CC=C3 |

| InChI Key | Not available |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-benzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Research of 3 Deoxy L Ribose 2,5 Dibenzoate

Identification in Biological Matrixes through Metabolomic Profiling

Metabolomic profiling is a powerful tool for identifying the complete set of small-molecule metabolites within a biological sample. However, there are no published metabolomic studies to date that report the detection of 3-Deoxy-L-ribose-2,5-dibenzoate.

The plant Cressa cretica L., a member of the Convolvulaceae family, is known to produce a variety of secondary metabolites. However, comprehensive chemical analyses of this plant have not identified this compound among its constituents.

Similarly, investigations into the chemical composition of insects, such as the khapra beetle (Trogoderma granarium), have not revealed the presence of this compound. Insect metabolomes are diverse and can include a wide range of compounds, but this specific molecule has not been identified.

Methodological Approaches for Isolation and Provisional Identification

The standard methodologies for isolating and identifying novel natural products from complex biological mixtures have not been applied to this compound due to the lack of its initial detection.

Should this compound be discovered in a natural source, its isolation would likely involve initial extraction with a suitable solvent, followed by various chromatographic techniques to enrich and purify the target molecule. The choice of solvent and chromatographic method would depend on the polarity and other physicochemical properties of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the preliminary identification of volatile and semi-volatile compounds in complex mixtures. A hypothetical GC-MS analysis of an extract containing this compound would be expected to show a unique retention time and a mass spectrum characteristic of its molecular weight and fragmentation pattern. However, no such data is currently available in scientific literature.

Mechanistic Organic Chemistry and Transformational Studies of 3 Deoxy L Ribose 2,5 Dibenzoate

Reactivity at the Deoxyribose Core

The reactivity of the 3-deoxy-L-ribose-2,5-dibenzoate core is largely dictated by the absence of a hydroxyl group at the C3 position and the presence of protecting groups at other positions. This influences functional group interconversions and the stereochemical outcomes of reactions at the anomeric center.

Functional Group Interconversions on Unprotected Hydroxyls

While the title compound has benzoate (B1203000) esters at the 2 and 5 positions, understanding the reactivity of unprotected hydroxyls in related deoxy sugars provides context for potential transformations. In a typical synthetic route starting from a more common sugar like D-ribose, selective protection and deprotection steps are crucial. google.com For instance, the synthesis of 2-deoxy-L-ribose can be achieved from L-arabinose. google.com

The free hydroxyl group at the anomeric carbon (C1) of this compound is a key site for functional group interconversions. It can readily undergo reactions typical of hemiacetals. masterorganicchemistry.com For example, it can be converted to a glycosyl halide, a common precursor for glycosylation reactions. The choice of halogenating agent and reaction conditions can influence the stereochemical outcome at the anomeric center.

Stereochemical Control in Anomeric Reactivity (e.g., glycosylation)

Controlling the stereochemical outcome of glycosylation reactions with 2-deoxy sugar donors is a significant challenge in carbohydrate chemistry. nih.govnih.gov The absence of a participating group at the C2 position means that the stereoselectivity of the glycosidic bond formation cannot be directed through the formation of a cyclic acyloxonium ion intermediate, which typically leads to 1,2-trans products. beilstein-journals.org

In the case of this compound, the benzoate group at C2 is a "disarming" group, meaning it is electron-withdrawing and reduces the reactivity of the glycosyl donor. researchgate.netmdpi.com However, this C2-benzoate group can still influence the stereochemical outcome of glycosylation. researchgate.net The formation of an oxocarbenium ion intermediate is a key step in glycosylation reactions. dtu.dk The stability and conformation of this intermediate, influenced by the substituents on the sugar ring, will dictate the facial selectivity of the nucleophilic attack by the glycosyl acceptor.

Several strategies have been developed to control the stereoselectivity of glycosylations with 2-deoxy sugars, including:

Direct Synthesis: This involves the reaction of an activated electrophilic deoxy-sugar donor with a nucleophile. nih.gov Controlling selectivity in this approach can be difficult. nih.gov

Indirect Synthesis: These methods often involve the use of temporary directing groups. nih.gov

Addition to Glycals: Electrophilic activation of glycals can lead to the formation of 2-deoxyglycosides. bris.ac.uk

Catalytic Approaches: Various catalysts have been developed to promote β-selective glycosylations of 2-deoxy sugars. nih.govmdpi.com

The choice of glycosyl donor, promoter, and reaction conditions are all critical factors in determining the stereochemical outcome of glycosylation reactions with 3-deoxy-L-ribose derivatives.

Chemical Transformations Involving the Dibenzoate Ester Functionality

The benzoate esters in this compound serve as protecting groups, but they also influence the molecule's reactivity and can be selectively manipulated.

Selective Cleavage of Benzoate Esters

The selective removal of benzoate esters is a common transformation in carbohydrate synthesis. Standard methods for ester cleavage, such as basic hydrolysis (e.g., using sodium methoxide (B1231860) in methanol, known as the Zemplén conditions), can be employed. However, achieving selective cleavage of one benzoate group in the presence of another requires careful control of reaction conditions or the use of enzymatic methods. sci-hub.se The relative steric hindrance and electronic environment of the two ester groups can lead to differential reactivity, potentially allowing for selective deprotection.

Influence of Benzoate Groups on Neighboring Group Participation and Reactivity

The benzoate group at the C2 position has a significant impact on the reactivity of the anomeric center. researchgate.net As an electron-withdrawing group, it generally "disarms" the glycosyl donor, making it less reactive. researchgate.netmdpi.com However, under certain conditions, it can participate in the reaction through anchimeric assistance, forming a dioxolenium ion intermediate. researchgate.netnih.gov This participation typically directs the incoming nucleophile to the opposite face of the ring, leading to the formation of a 1,2-trans glycosidic linkage. beilstein-journals.org

The presence of a participating ester group like a benzoate can have both an arming effect through anchimeric assistance and a disarming effect due to its electron-withdrawing nature. researchgate.net The balance between these two effects depends on several factors, including the nature of the leaving group at the anomeric center and the reaction conditions. researchgate.net

Advanced Reaction Types Relevant to Deoxy Sugar Esters

The unique structural features of deoxy sugar esters like this compound make them suitable substrates for various advanced organic reactions. For instance, radical reactions have been employed in carbohydrate chemistry, including the conversion of anomeric radicals to 2-deoxy sugars. thieme-connect.com

Furthermore, the development of catalyst-controlled glycosylation methods offers promising avenues for achieving high stereoselectivity in the synthesis of oligosaccharides containing deoxy sugars. thieme-connect.com These methods often rely on the fine-tuning of catalyst-substrate interactions to favor the formation of a specific stereoisomer.

Data Tables

Table 1: Reactivity at the Deoxyribose Core

| Section | Topic | Key Findings |

| 4.1.1. | Functional Group Interconversions | The anomeric hydroxyl can be converted to various leaving groups (e.g., halides) for glycosylation. |

| 4.1.2. | Stereochemical Control in Glycosylation | The absence of a C2-hydroxyl makes stereocontrol challenging. The C2-benzoate is disarming but can influence selectivity. Various methods like direct synthesis, indirect synthesis, and catalytic approaches are used to control stereochemistry. nih.govnih.govmdpi.com |

Table 2: Transformations of the Dibenzoate Functionality

| Section | Topic | Key Findings |

| 4.2.1. | Selective Cleavage of Benzoate Esters | Standard basic hydrolysis can remove benzoate groups. Selective cleavage may be possible based on steric and electronic differences. |

| 4.2.2. | Influence on Neighboring Group Participation | The C2-benzoate is electron-withdrawing (disarming) but can participate to form a 1,2-trans product via a dioxolenium ion. beilstein-journals.orgresearchgate.netnih.gov The overall effect is a balance between arming and disarming influences. researchgate.net |

Oxidative Transformations and Reduction Strategies

The chemical reactivity of this compound towards oxidation and reduction is centered on the remaining free hydroxyl group at the C-1 position (in its hemiacetal form) and the furanose ring itself.

Oxidative Transformations:

The primary site for oxidation in this compound is the anomeric hydroxyl group. Mild oxidizing agents can convert the hemiacetal into the corresponding lactone, 3-deoxy-L-ribono-1,4-lactone-2,5-dibenzoate. This transformation is fundamental in carbohydrate chemistry for synthesizing various glycosides and nucleoside analogs. Common reagents for this purpose include bromine in a buffered aqueous solution or more modern reagents like pyridinium (B92312) dichromate (PDC) or Swern oxidation conditions, although the latter might be harsh. A critical aspect of the synthesis of rare sugars like L-ribose from their D-counterparts involves the oxidation to a lactone. While not specific to the 3-deoxy dibenzoate, heterogeneous catalysts such as Pd-Bi/C have been utilized for the direct oxidation of D-ribose with molecular oxygen to form the corresponding lactone. researchgate.net

More aggressive oxidation conditions can lead to the cleavage of the furanose ring. For instance, treatment with periodate (B1199274), such as sodium periodate (NaIO₄), would not be expected to cleave the ring in this specific compound due to the absence of vicinal diols. However, in related ribose derivatives with free vicinal diols, periodate oxidation is a common strategy for carbon-carbon bond cleavage. madridge.org

Reduction Strategies:

Reduction of this compound primarily targets the anomeric center. The hemiacetal can be reduced to the corresponding 1,4-dideoxy-L-ribitol-2,5-dibenzoate using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, converting the cyclic hemiacetal to the acyclic polyol. google.com In a related synthesis of 9-(3-deoxy-D-aldofuranosyl)adenine from 3-deoxy-D-glucose, borohydride reduction was a key step. madridge.org

Alternatively, if the anomeric hydroxyl group is first converted to a halide (e.g., a glycosyl bromide), subsequent reduction can lead to the formation of a 1,3-dideoxy sugar derivative. Reductive cleavage of the benzoate esters is also possible using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 3-deoxy-L-ribitol. However, this would remove the protecting groups. A patent for the synthesis of 2-deoxy-L-ribose describes the use of tributylstannane (tributyltin hydride) and an initiator like azobisisobutyronitrile (AIBN) to reduce a β-selenophenyl ribofuranoside to a tribenzoyl 2-deoxy-L-ribofuranoside, a reaction that could be analogously applied to a suitably functionalized 3-deoxy derivative. google.com

Table 1: Summary of Plausible Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation of Hemiacetal | Br₂/H₂O or PDC | 3-Deoxy-L-ribono-1,4-lactone-2,5-dibenzoate |

| Reduction of Hemiacetal | NaBH₄ | 1,4-Dideoxy-L-ribitol-2,5-dibenzoate |

| Reductive Deoxygenation (via halide) | H₂, Pd/C or Bu₃SnH, AIBN | 1,3-Dideoxy-L-ribitol-2,5-dibenzoate |

| Reductive Cleavage of Esters | LiAlH₄ | 3-Deoxy-L-ribitol |

Rearrangement Reactions (e.g., Ferrier rearrangement principles)

The Ferrier rearrangement is a powerful tool in carbohydrate chemistry for the synthesis of unsaturated glycosides. wikipedia.org It involves the allylic rearrangement of a glycal (a 2,3-unsaturated sugar) in the presence of a nucleophile and a Lewis acid catalyst. To apply this to this compound, it would first need to be converted into a suitable glycal. This could be achieved by introducing a double bond, for example, between the C-1 and C-2 positions.

However, a more relevant rearrangement for a saturated 3-deoxy sugar would be one that leads to the formation of an unsaturated product. For instance, if the hydroxyl at C-1 were converted to a good leaving group, elimination could potentially form a 1,2-unsaturated sugar.

A more direct application of Ferrier-type principles can be seen in the rearrangement of 3'-deoxy-3',4'-didehydronucleosides. nih.gov In these systems, a double bond is already present, and the reaction proceeds via an allylic rearrangement. For this compound, a plausible pathway to an unsaturated system amenable to Ferrier-type rearrangement would involve the elimination of the C-2 benzoate group and a hydrogen from C-1 or C-3. Given the deoxy nature of C-3, elimination towards C-2 to form a 2,3-unsaturated sugar is not possible. Elimination involving the C-2 benzoate and a hydrogen from C-1 could lead to a 1,2-unsaturated sugar.

The classical Ferrier rearrangement mechanism involves the formation of a delocalized allyloxocarbenium ion upon treatment of a glycal with a Lewis acid. wikipedia.orgnih.gov This intermediate then reacts with a nucleophile at either the C-1 or C-3 position. In the context of a hypothetical 1,2-unsaturated derivative of our target molecule, a Lewis acid could promote the departure of the C-1 substituent (if it were a suitable leaving group), generating an allylic cation with positive charge delocalized between C-1 and C-3. The subsequent attack of a nucleophile would likely occur at the C-1 position, leading to a 2,3-unsaturated glycoside.

Table 2: Key Aspects of the Ferrier Rearrangement

| Feature | Description |

|---|---|

| Substrate Requirement | A glycal (unsaturated sugar), typically with a double bond between C-1 and C-2 or C-2 and C-3. |

| Promoter | A Lewis acid (e.g., BF₃·OEt₂, SnCl₄, InCl₃). wikipedia.org |

| Key Intermediate | Delocalized allyloxocarbenium ion. nih.gov |

| Outcome | Formation of a 2,3-unsaturated glycoside with the nucleophile at C-1. |

Cycloaddition Chemistry (for unsaturated deoxy sugar derivatives)

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. For this compound to participate in such reactions, it must first be converted into an unsaturated derivative, which can then act as a dienophile or a diene in Diels-Alder reactions, or as a dipolarophile in 1,3-dipolar cycloadditions.

An unsaturated derivative, for example, a 1,2- or 3,4-unsaturated sugar, could be prepared through elimination reactions. A 1,3-dipolar cycloaddition involving a nitrone derived from 2-deoxy-D-ribose has been reported, showcasing the utility of deoxy sugars in forming complex heterocyclic structures. nih.gov By analogy, an unsaturated derivative of this compound could react as a dipolarophile with various 1,3-dipoles such as nitrones, azides, or nitrile oxides.

For instance, if a 3,4-unsaturated derivative were synthesized, it could undergo a [3+2] cycloaddition with a nitrile oxide to form an isoxazoline-fused sugar ring. The regioselectivity and stereoselectivity of such a reaction would be influenced by the steric and electronic properties of the sugar backbone and the dipole.

Alternatively, if a diene system could be generated from the furanose ring, it could participate in a Diels-Alder [4+2] cycloaddition. This is less common for furanose derivatives but demonstrates the potential for derivatization to access such reactivity. The resulting cycloadducts would be complex polycyclic systems with potential applications in the synthesis of novel bioactive molecules.

Table 3: Potential Cycloaddition Reactions of Unsaturated 3-Deoxy-L-ribose Derivatives

| Cycloaddition Type | Unsaturated Derivative | Reactant | Product Type |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3,4-Unsaturated furanose | Nitrone | Isoxazolidine-fused sugar |

| 1,3-Dipolar Cycloaddition | 1,2-Unsaturated furanose | Azide | Triazoline-fused sugar |

| Diels-Alder [4+2] | Furanose-derived diene | Dienophile (e.g., maleimide) | Polycyclic adduct |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 3 Deoxy L Ribose 2,5 Dibenzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework.

High-Resolution 1H and 13C NMR for Atom Connectivity and Chemical Shift Analysis

High-resolution 1H and 13C NMR are fundamental techniques for establishing the carbon-hydrogen framework of 3-Deoxy-L-ribose-2,5-dibenzoate. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment of each nucleus, providing critical information about the connectivity of atoms.

In the 1H NMR spectrum, the signals corresponding to the protons of the deoxyribose ring and the benzoate (B1203000) groups appear at distinct chemical shifts. For instance, the protons on the aromatic rings of the benzoate groups typically resonate in the downfield region, while the protons of the furanose ring appear at characteristic shifts that are influenced by their stereochemical relationships and the presence of the electron-withdrawing benzoate substituents.

Similarly, the 13C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the benzoate groups exhibit resonances at low field, a consequence of their deshielded nature. The carbons of the furanose ring can be distinguished based on their attachment to oxygen atoms and their position within the ring structure. The analysis of these chemical shifts, often aided by computational predictions, allows for the initial assignment of the molecular scaffold.

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information |

| Aromatic Protons (Benzoate) | 7.0 - 8.2 | Confirms the presence of the benzoate groups. |

| Furanose Ring Protons | 3.5 - 5.5 | Provides information on the stereochemistry of the sugar moiety. |

| Methylene Protons (C3) | 1.5 - 2.5 | Characteristic of the deoxy position in the ribose ring. |

| Carbonyl Carbons (Benzoate) | 165 - 175 | Indicates the presence of ester functional groups. |

| Aromatic Carbons (Benzoate) | 120 - 140 | Confirms the aromatic rings of the benzoate groups. |

| Furanose Ring Carbons | 60 - 100 | Reveals the carbon skeleton of the sugar ring. |

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemistry and Conformational Analysis.nih.gov

While 1D NMR provides information on chemical shifts and basic connectivity, two-dimensional (2D) NMR experiments are indispensable for elucidating the complex stereochemistry and conformational details of this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are directly connected through covalent bonds. In the context of this compound, COSY spectra would reveal the connectivity between the protons on the furanose ring, helping to trace the sugar backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the 13C NMR spectrum, providing a direct link between the hydrogen and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, HMBC can show correlations between the protons of the furanose ring and the carbonyl carbons of the benzoate groups, confirming the points of esterification. It can also reveal correlations within the benzoate rings themselves. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry and conformation of a molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is related to the distance between the protons, providing valuable constraints for building a three-dimensional model of this compound. This is particularly important for establishing the relative stereochemistry of the substituents on the furanose ring.

| 2D NMR Experiment | Information Obtained | Application to this compound |

| COSY | ¹H-¹H scalar couplings | Tracing the proton connectivity within the furanose ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigning protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirming ester linkages and connectivity across the molecule. youtube.com |

| NOESY | Through-space ¹H-¹H interactions | Determining the relative stereochemistry and conformational preferences of the furanose ring. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification.rsc.orgnih.govlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is particularly useful for the analysis of volatile and thermally stable compounds. rsc.orgnih.govlibretexts.org

In the analysis of this compound, which may require derivatization to increase its volatility, GC-MS can be employed for several purposes. It can serve as a method for trace analysis, detecting minute quantities of the compound in a complex mixture. The gas chromatograph separates the components of the mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column.

The mass spectrum of this compound will show a molecular ion peak (M+), which corresponds to the intact molecule. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for identification. The molecule will likely fragment at the ester linkages, leading to the formation of characteristic ions corresponding to the benzoate group and fragments of the deoxyribose moiety. By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed.

| Fragment Ion | Possible Structure | Significance |

| [M]+ | Intact Molecule | Confirms the molecular weight of the compound. |

| [M - C7H5O2]+ | Loss of a benzoyl group | Indicates the presence of a benzoate ester. |

| [C7H5O]+ | Benzoyl cation | A characteristic fragment of benzoate esters. |

| Various sugar fragments | Fragments of the deoxyribose ring | Provides information about the structure of the sugar moiety. |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations.rsc.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum will exhibit several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these will be the strong absorption due to the carbonyl (C=O) stretching vibration of the ester groups, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic rings of the benzoate groups will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ester linkages will also be visible, usually in the 1000-1300 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm that the hydroxyl groups of the parent ribose have been esterified.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch (Ester) | 1720 - 1740 | Carbonyl |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |

| C-H Stretch (Aromatic) | > 3000 | Aromatic C-H |

| C-O Stretch (Ester) | 1000 - 1300 | Ester Linkage |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. libretexts.orgwikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be complex, exhibiting positive and negative peaks (Cotton effects) in the regions where the molecule absorbs light. The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule. wikipedia.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org An ECD spectrum shows positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. For this compound, the benzoate groups act as chromophores, and their spatial arrangement, dictated by the stereochemistry of the L-ribose core, will determine the sign and intensity of the ECD signals.

The absolute configuration of this compound can be determined by comparing the experimentally measured ECD or ORD spectrum with the spectra predicted by quantum chemical calculations for the possible stereoisomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry at each chiral center in the furanose ring.

| Technique | Principle | Application to this compound |

| ORD | Measures the variation of optical rotation with wavelength. wikipedia.org | Provides information on the overall chirality and can be used to determine the absolute configuration by analyzing the Cotton effect. |

| ECD | Measures the differential absorption of circularly polarized light. libretexts.org | The benzoate chromophores provide strong ECD signals that are sensitive to the stereochemistry of the furanose ring, enabling the assignment of the absolute configuration. |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of molecular structures and dynamics. For a molecule like this compound, these methods could provide significant insights beyond empirical data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Currently, there are no specific DFT studies published for this compound. A theoretical investigation using DFT would typically involve optimizing the molecule's geometry to find its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table for DFT Calculations: Should such research be conducted, the results could be presented as follows. This table is for illustrative purposes only, as the data is not currently available.

| Parameter | Calculated Value |

| Optimized Energy (Hartree) | Data not available |

| Key Bond Lengths (Å) | |

| C1-O4 | Data not available |

| C2-O(benzoate) | Data not available |

| C5-O(benzoate) | Data not available |

| **Key Bond Angles (°) ** | |

| O4-C1-C2 | Data not available |

| C1-C2-C3 | Data not available |

| Electronic Properties | |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Furthermore, DFT calculations could map the molecule's electron density, identifying electrophilic and nucleophilic sites, and calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The flexibility of the ribose ring and the orientation of the two bulky benzoate groups suggest that this compound possesses a complex conformational landscape. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations would be essential to explore this landscape.

As of now, no conformational analysis studies for this specific molecule have been found in the literature. Such an analysis would involve systematically rotating the rotatable bonds to identify stable conformers and the energy barriers between them. MD simulations could then track the molecule's movements over time, revealing its dynamic behavior and preferred conformations in different environments.

Hypothetical Data Table for Conformational Analysis: A future study might generate data that could be summarized in the table below. This table is a template, as no specific data exists.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

| Conformer A | Data not available | Data not available | Data not available |

| Conformer B | Data not available | Data not available | Data not available |

| Conformer C | Data not available | Data not available | Data not available |

These studies would be critical for understanding how the molecule might interact with biological targets or other chemical species, as its shape is a key determinant of its function. The absence of this research highlights a specific knowledge gap and underscores the opportunity for new scientific inquiry into the fundamental properties of this compound.

Applications of 3 Deoxy L Ribose 2,5 Dibenzoate in Synthetic Organic Chemistry and Chemical Biology Research

Role as a Chiral Synthon in Complex Molecule Synthesis

The inherent chirality of 3-Deoxy-L-ribose-2,5-dibenzoate makes it an excellent chiral synthon, a stereochemically defined starting material used to introduce specific stereocenters into a target molecule. The L-configuration of this sugar derivative is particularly significant as L-nucleosides and their analogs often exhibit interesting biological activities, including antiviral and anticancer properties, with potentially lower toxicity compared to their D-enantiomers. google.com The defined stereochemistry at C1, C2, and C4 of the furanose ring provides a rigid framework that chemists can exploit to construct complex molecular architectures with high stereocontrol.

The synthesis of various complex molecules can be initiated from this chiral pool starting material. The benzoate (B1203000) protecting groups at the C2 and C5 positions offer robust protection during various synthetic transformations while allowing for selective deprotection when needed. The absence of the C3 hydroxyl group simplifies synthetic routes by eliminating the need for a deoxygenation step at this position, a common requirement when starting from more common sugars like L-ribose.

Precursor for the Synthesis of Deoxyribonucleosides and Analogs

One of the most significant applications of this compound is as a precursor for the synthesis of L-deoxyribonucleosides and their structurally modified analogs. These molecules are of great interest in medicinal chemistry due to their potential as therapeutic agents.

Design and Synthesis of Modified Nucleosides with Specific Structural Features

The structure of this compound allows for the strategic introduction of various modifications to the sugar moiety of nucleosides. The free hydroxyl group at the 1-position can be activated to facilitate the coupling with a nucleobase. Furthermore, the existing stereocenters guide the formation of new stereocenters during subsequent reactions. Research in this area focuses on creating nucleoside analogs with altered sugar puckers or with substituents at specific positions to enhance their biological activity, improve their metabolic stability, or alter their target specificity. While many synthetic routes to L-nucleosides start from other sugars like L-arabinose or D-ribose through multi-step sequences, the use of a pre-formed 3-deoxy-L-ribose derivative can offer a more direct pathway. google.com

Stereocontrolled Glycosylation Reactions for Nucleoside Formation

The formation of the glycosidic bond between the sugar and the nucleobase is a critical step in nucleoside synthesis, and controlling its stereochemistry is paramount. The desired β-anomer is typically the biologically active form for L-nucleosides. The nature of the protecting groups on the sugar can significantly influence the stereochemical outcome of the glycosylation reaction. The benzoate group at C2 of this compound can act as a participating group, directing the incoming nucleobase to the β-face of the furanose ring, thus leading to the desired stereoisomer. However, achieving high stereoselectivity in the glycosylation of 2-deoxysugars can be challenging due to the absence of a C2-hydroxyl participating group, often leading to mixtures of α and β anomers. mdpi.com Various glycosylation methods and promoter systems have been developed to address this challenge and improve the stereoselectivity of the reaction. mdpi.com

Utility in the Synthesis of Therapeutically Relevant Nucleoside Analog Precursors

While this compound is a valuable precursor for various L-nucleoside analogs, its direct application in the synthesis of the well-known anticancer drug Gemcitabine has not been prominently reported in the scientific literature. The synthesis of Gemcitabine requires a 2-deoxy-2,2-difluoro-D-erythro-pentofuranose scaffold. The key intermediate for Gemcitabine synthesis is typically 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate, a distinct chemical entity from the subject of this article.

However, the general synthetic strategies and the importance of chiral sugar precursors in the synthesis of therapeutically relevant nucleoside analogs are well-established. The methodologies developed for the synthesis of L-nucleosides from this compound could potentially be adapted for the synthesis of other novel nucleoside analogs with therapeutic potential.

Intermediate in Natural Product Total Synthesis Initiatives

Deoxy sugars are integral components of many bioactive natural products, including antibiotics and anticancer agents. The total synthesis of these complex molecules often relies on the use of chiral building blocks derived from carbohydrates. While extensive research has been conducted on the synthesis of natural products containing 2-deoxy-D-sugars, the incorporation of 2-deoxy-L-sugars is less common but equally important for accessing novel chemical diversity.

Although specific examples detailing the use of this compound as a key intermediate in the total synthesis of a named natural product are not widely documented in readily accessible literature, its potential as a chiral starting material is evident. The structural features of this compound make it a suitable precursor for the synthesis of the L-deoxysugar moieties found in certain natural products. The development of efficient synthetic routes to complex natural products often involves the strategic use of such well-defined chiral synthons.

Applications in Glycoconjugate Chemistry and Glycobiology Tool Development

Glycoconjugates, which are molecules containing carbohydrate moieties linked to proteins or lipids, play crucial roles in a myriad of biological processes. The development of synthetic tools to study these processes is a major focus of glycobiology research. Modified sugars, including deoxysugars, can be used as metabolic labels or probes to investigate glycan biosynthesis and function.

While the direct application of this compound in the development of glycobiology tools is an area with potential for exploration, specific published examples are not abundant. The synthesis of glycoconjugates often requires the use of glycosyl donors with specific protecting group patterns to achieve regioselective and stereoselective glycosylations. The structure of this compound could be modified to create such donors, enabling its incorporation into larger glycoconjugate structures. These synthetic glycoconjugates could then be used to probe protein-carbohydrate interactions or to develop novel therapeutic agents.

Emerging Research Directions and Future Perspectives in 3 Deoxy L Ribose 2,5 Dibenzoate Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of deoxy sugars, including 3-Deoxy-L-ribose-2,5-dibenzoate, has traditionally relied on multi-step processes that often involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to address these challenges, focusing on the development of more environmentally benign and sustainable synthetic routes.

A significant area of progress is the use of enzymatic and chemoenzymatic strategies . nih.govacs.org Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. For instance, the biosynthesis of deoxy sugars often involves enzymes like dehydratases and reductases that can be harnessed for in vitro synthesis. nih.govresearchgate.net The synthesis of L-ribose and 2-deoxy-L-ribose from the more abundant D-ribose has been a target of such efforts, providing a potential pathway to precursors of this compound. google.comgoogle.com

Another promising green chemistry approach is the implementation of flow chemistry . nih.govnih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. thieme-connect.de This technology is particularly well-suited for carbohydrate synthesis, where reactions can be sensitive and difficult to control in batch processes. bohrium.comacs.org The use of immobilized enzymes within flow reactors further enhances the sustainability of the process by allowing for catalyst recycling. nih.gov

The table below summarizes key green chemistry approaches being explored for the synthesis of deoxy sugars.

| Green Chemistry Approach | Key Advantages | Relevant Enzymes/Techniques |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org | Dehydratases, reductases, aldolases, phosphatases. nih.govresearchgate.netnih.gov |

| Flow Chemistry | Precise reaction control, improved safety, scalability. thieme-connect.de | Continuous flow reactors, immobilized enzyme reactors. nih.govbohrium.com |

| Catalytic Methods | Use of less stoichiometric reagents, potential for atom economy. | Transition metal catalysts, organocatalysts. |

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new chemical reactions and optimizing existing ones. nih.gov In the context of this compound, HTS can be employed to rapidly screen libraries of catalysts, reagents, and reaction conditions to identify novel transformations of the deoxyribose scaffold.

The process typically involves the parallel execution of a large number of reactions in microplate format, followed by rapid analysis to identify "hits" – reactions that have produced the desired outcome. nih.gov This approach allows for the exploration of a vast chemical space that would be impractical to investigate using traditional, one-at-a-time experimental methods. For example, HTS could be used to discover new glycosylation methods, selective deprotection strategies, or novel functionalizations of the deoxyribose ring.

The integration of cheminformatics is crucial for the success of HTS campaigns. nih.gov Computational tools are used to design diverse compound libraries for screening and to analyze the large datasets generated by HTS experiments. This data-driven approach helps to identify structure-activity relationships and guide the design of subsequent screening efforts.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the mechanism of a chemical reaction is key to its optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are providing unprecedented insights into the complex transformations of carbohydrates. nih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. numberanalytics.com Real-time NMR allows chemists to follow the progress of a reaction as it happens, identifying reactants, products, and even short-lived intermediates. numberanalytics.comlibretexts.orgnih.gov This information is invaluable for elucidating reaction mechanisms and kinetics. The development of benchtop NMR spectrometers and flow NMR setups has made this technique more accessible for routine reaction monitoring. nih.gov

Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can also be coupled with reaction systems to provide complementary real-time data. thieme-connect.de The combination of these techniques provides a comprehensive picture of the reaction dynamics, enabling a more rational approach to process optimization.

| Spectroscopic Technique | Information Provided | Advantages for Reaction Monitoring |

| Real-time NMR | Structural information on reactants, products, and intermediates; reaction kinetics. numberanalytics.comnumberanalytics.com | Non-destructive, provides detailed structural insights. nih.gov |

| In-line IR | Functional group analysis, concentration of species. | Fast and sensitive to changes in chemical bonds. |

| On-line MS | Molecular weight of reaction components, identification of products. | High sensitivity, allows for the detection of trace components. |

Machine Learning and AI in Synthetic Pathway Design for Deoxy Sugars

The design of synthetic routes for complex molecules like deoxy sugars is a challenging task that has traditionally relied on the intuition and experience of expert chemists. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to augment and accelerate this process. nih.govosf.iorice.eduyoutube.com

Retrosynthesis prediction algorithms , powered by machine learning, can analyze a target molecule and propose a sequence of reactions to synthesize it from simpler, commercially available starting materials. rsc.orgmit.eduyoutube.comyoutube.com These algorithms are trained on vast databases of known chemical reactions and can learn the "rules" of chemical reactivity. mit.edu By applying these learned rules, AI tools can suggest novel and non-intuitive synthetic pathways that a human chemist might overlook.

Furthermore, ML models can be trained to predict the outcome of a chemical reaction, including the major product and potential side products. rsc.orgmit.eduyoutube.com This predictive capability can help chemists to prioritize experiments and avoid unproductive synthetic routes. The development of models specifically trained on carbohydrate chemistry data will be crucial for improving the accuracy of these predictions for deoxy sugar synthesis. rsc.orgnih.gov

| AI/ML Application | Description | Potential Impact on Deoxy Sugar Synthesis |

| Retrosynthesis Prediction | Algorithms that propose synthetic routes to a target molecule. rsc.orgyoutube.com | Faster design of efficient synthetic pathways. youtube.com |

| Reaction Outcome Prediction | Models that predict the products of a given set of reactants and conditions. mit.eduyoutube.com | Prioritization of high-yielding reactions, reduction of failed experiments. rsc.org |

| Reaction Condition Optimization | AI-driven systems that systematically explore and optimize reaction parameters. | Identification of optimal conditions for yield and selectivity. |

Exploration of New Bio-conjugation Strategies Utilizing the Deoxyribose Scaffold

The deoxyribose scaffold, present in DNA, is a fundamental component of biological systems. wikipedia.orgnumberanalytics.com This inherent biocompatibility makes deoxyribose and its derivatives, such as this compound, attractive scaffolds for the development of new bioconjugates. Bioconjugation is the process of chemically linking a biomolecule, such as a protein or nucleic acid, to another molecule.

The unique chemical properties of the deoxyribose ring can be exploited to develop novel and site-specific conjugation strategies. nih.govnih.gov For example, the absence of a hydroxyl group at the 2-position influences the conformation and reactivity of the sugar, which can be leveraged for selective chemical modifications. numberanalytics.com The development of efficient methods for attaching deoxyribose derivatives to peptides, antibodies, and other biomolecules is an active area of research. rsc.orgrsc.orgacs.org

These deoxyribose-based bioconjugates have potential applications in various fields, including drug delivery, diagnostics, and materials science. The ability to precisely control the structure and functionality of these conjugates is key to realizing their full potential. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.